molecular formula C13H11N3O2 B5804652 N-[2-(2-furyl)-1H-benzimidazol-5-yl]acetamide

N-[2-(2-furyl)-1H-benzimidazol-5-yl]acetamide

Cat. No. B5804652
M. Wt: 241.24 g/mol
InChI Key: GDUWMPAQQXMMFC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-[2-(2-furyl)-1H-benzimidazol-5-yl]acetamide and related derivatives typically involves condensation reactions, facilitated by catalysts such as carbodiimide. Studies have explored the synthesis of similar compounds by employing 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and N-hydroxybenzotrizole condensation catalysis, highlighting a convenient and fast method for obtaining these compounds, confirmed by IR, 1H NMR, and elemental analyses (Yu et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds, such as benzimidazolyl acetamides, has been extensively studied using X-ray crystallography and NMR techniques. These studies reveal the presence of intramolecular hydrogen bonding, which stabilizes the molecular conformation and contributes to an extended planar structural pattern (Banerjee et al., 1991).

Mechanism of Action

Target of Action

It is known that benzimidazole derivatives, which this compound is a part of, exhibit a wide range of biological activities including anticancer . The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity .

Mode of Action

Benzimidazole derivatives are known to interact with their targets and cause changes that contribute to their anticancer activity . The specific interactions and resulting changes would depend on the specific targets and the biochemical pathways involved.

Biochemical Pathways

Benzimidazole derivatives are known to affect various mechanisms of action as anticancer agents . The affected pathways and their downstream effects would depend on the specific targets of the compound.

Pharmacokinetics

It is known that in mammals, similar compounds like fuberidazole are rapidly metabolised by hydrolysis and hydroxylation . Elimination is mainly in the urine . These properties would impact the bioavailability of the compound.

Result of Action

Benzimidazole derivatives are known to exhibit anticancer activities , suggesting that they may induce cell death or inhibit cell proliferation in cancer cells.

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-[2-(2-furyl)-1H-benzimidazol-5-yl]acetamide. For instance, it is known that similar compounds like fuberidazole are stable to hydrolysis in pure water, under sterile conditions, but sensitive to light . These factors could potentially influence the action and efficacy of this compound.

Future Directions

The medicinal properties of benzimidazole derivatives need to be explored further for the treatment of various pathological conditions . This will help in the design of more selective, potent, and multi-target anticancer of 2-substituted benzimidazole-based compounds .

properties

IUPAC Name

N-[2-(furan-2-yl)-3H-benzimidazol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c1-8(17)14-9-4-5-10-11(7-9)16-13(15-10)12-3-2-6-18-12/h2-7H,1H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDUWMPAQQXMMFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809812
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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